

Commercial availability and suppliers of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

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Compound of Interest

Compound Name:	(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Cat. No.:	B152409

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An In-depth Technical Guide to **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine**, a chiral amine of significant interest in pharmaceutical research and development. The document details its commercial availability, potential synthetic routes, and analytical methodologies for quality control.

Commercial Availability and Suppliers

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine and its hydrochloride salt are available from various chemical suppliers. The following table summarizes key information from a selection of these suppliers. It is important to note that purity and availability may vary, and it is recommended to request a certificate of analysis (CoA) for lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Appchem	(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride	1980007-86-0	C ₉ H ₁₃ CIFN ₀	205.66	Not specified	Available as the hydrochloride salt. [1]
BLD Pharm	1-(3-Fluoro-4-methoxyphenyl)ethanamine	105321-49-1	C ₉ H ₁₂ FNO	169.20	Not specified	Available as the free base. [2]
BLD Pharm	(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride	1980007-86-0	C ₉ H ₁₃ CIFN ₀	205.66	Not specified	Available as the hydrochloride salt. [2]

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine** is provided below.

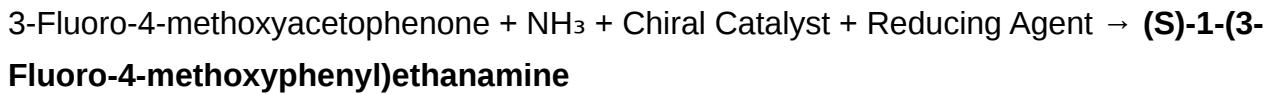
Property	Value	Source
Molecular Formula	C ₉ H ₁₂ FNO	[2]
Molecular Weight	169.20 g/mol	[2]
CAS Number	105321-49-1	[2]
Appearance	Not specified	-
Boiling Point	Not specified	-
Melting Point	Not specified	-
Solubility	Not specified	-

Experimental Protocols

Potential Synthetic Route: Asymmetric Reductive Amination

A common method for the synthesis of chiral amines is through the asymmetric reductive amination of a corresponding ketone. While a specific protocol for **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine** is not readily available in the public domain, a general procedure can be adapted from methods used for structurally similar compounds. A plausible synthetic route starts from 3-fluoro-4-methoxyacetophenone.

Reaction Scheme:



Detailed Methodology (Adapted from similar syntheses):

- **Imine Formation:** To a solution of 3-fluoro-4-methoxyacetophenone (1 equivalent) in an anhydrous solvent (e.g., toluene or THF) is added a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a chiral catalyst (e.g., a chiral phosphoric acid or a chiral sulfinamide). A dehydrating agent, such as molecular sieves, is often added to drive the equilibrium towards the formation of the corresponding imine. The reaction is typically stirred at room temperature or with gentle heating.

- Reduction: Once imine formation is complete (as monitored by TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include Hantzsch esters or silanes in the presence of a transition metal catalyst. The reaction is stirred until the reduction is complete.
- Work-up and Purification: The reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine**.

Chiral Resolution of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Methodology (Adapted from protocols for analogous amines):

- Diastereomeric Salt Formation: A solution of racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) is treated with a solution of a chiral resolving agent (0.5-1.0 equivalents), such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
- Isolation of Diastereomeric Salt: The crystalline diastereomeric salt is collected by filtration and washed with a small amount of the cold solvent. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.
- Recrystallization (Optional): If the initial enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.

- **Liberation of the Chiral Amine:** The purified diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide). The mixture is stirred until the salt has completely dissolved and the free amine has been extracted into the organic layer.
- **Final Purification:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine**.

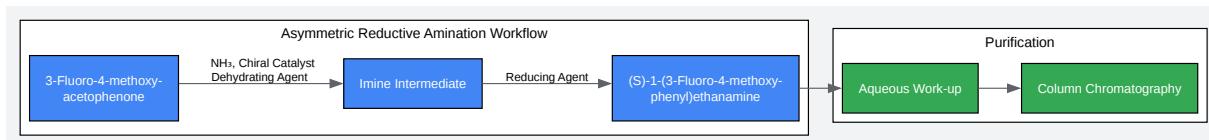
Quality Control and Analytical Methods

To ensure the identity, purity, and enantiomeric excess of **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine**, a combination of analytical techniques should be employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound. A ^1H NMR spectrum for the racemic compound is available from sources like ChemicalBook.[3]
- **High-Performance Liquid Chromatography (HPLC):** Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., based on cellulose or amylose derivatives) is used with a mobile phase typically consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
- **Mass Spectrometry (MS):** Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities.

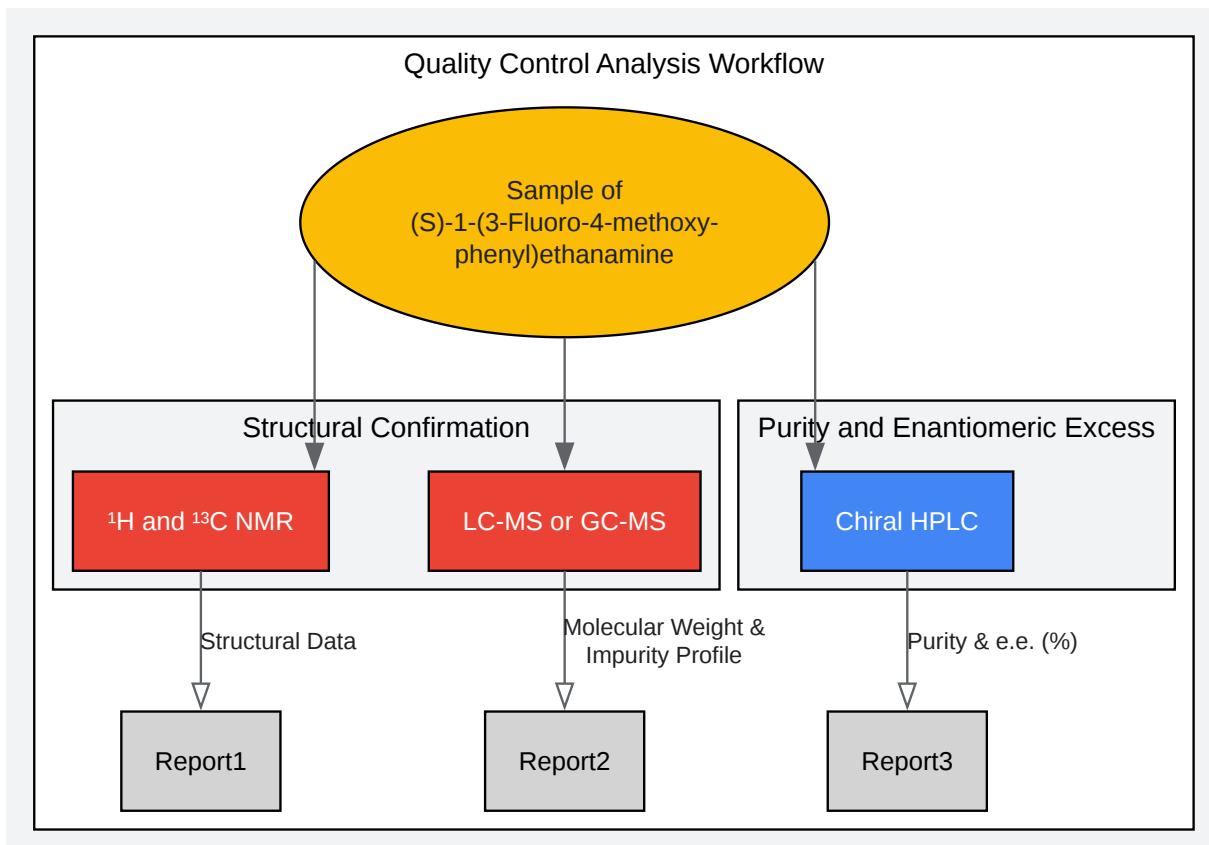
Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of **(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine**.



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Caption: Asymmetric Synthesis Workflow



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Caption: Quality Control Workflow

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- 2. 105321-49-1|1-(3-Fluoro-4-methoxyphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE(105321-49-1) 1H NMR spectrum [chemicalbook.com]
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